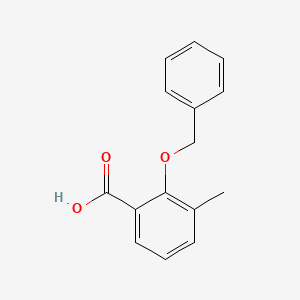

2-(Benzyloxy)-3-methylbenzoic acid

説明

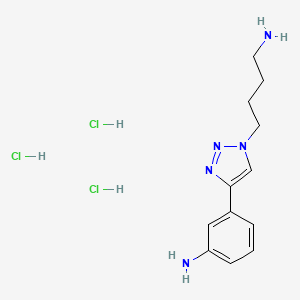

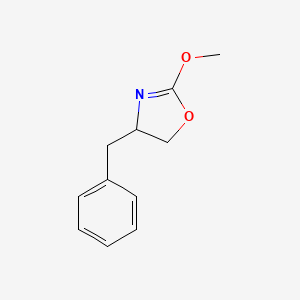

2-(Benzyloxy)-3-methylbenzoic acid is a chemical compound that can be inferred to have a benzene ring with a benzyloxy substituent at the second position and a methyl group and a carboxylic acid at the third position. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that could be of interest in different fields of chemistry and biochemistry.

Synthesis Analysis

The synthesis of compounds similar to 2-(Benzyloxy)-3-methylbenzoic acid often involves the use of starting materials that can introduce the benzyloxy and methyl groups into the benzoic acid framework. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation can lead to the formation of compounds with complex structures, including quinazolinones and oxadiazoles . Although the exact synthesis of 2-(Benzyloxy)-3-methylbenzoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied. For example, the gas-phase structure of benzoic acid and 2-hydroxybenzoic acid has been determined using electron diffraction and theoretical calculations, revealing that the carboxyl group is coplanar with the phenyl ring . This information can be extrapolated to suggest that 2-(Benzyloxy)-3-methylbenzoic acid may also exhibit a planar structure between the carboxyl group and the aromatic ring, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including complexation and substitution. For example, benzoic acid and its derivatives can form complexes with cyclodextrins, which can alter their physical and chemical properties . Additionally, substitution reactions, such as the allylic substitution of 2-methylene-2,3-dihydrobenzofuran-3-ols with thiol derivatives, can lead to the formation of novel compounds . These reactions highlight the reactivity of the benzoic acid scaffold and suggest that 2-(Benzyloxy)-3-methylbenzoic acid could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzyloxy)-3-methylbenzoic acid can be deduced from related compounds. For instance, the analysis of benzoic acid derivatives, such as the benzyloxime-perbenzoyl derivatives of sugars, indicates that these compounds can be separated and detected with high sensitivity using high-performance liquid chromatography . This suggests that 2-(Benzyloxy)-3-methylbenzoic acid may also have distinct chromatographic properties. Furthermore, the presence of the benzyloxy group could influence the solubility and stability of the compound, as well as its potential for forming derivatives and participating in biochemical processes.

科学的研究の応用

Complexation Studies and Chiral Discrimination

Research involving similar compounds to 2-(Benzyloxy)-3-methylbenzoic acid, such as benzoic acid and its derivatives, has demonstrated significant applications in complexation studies. For instance, the complexation of benzoic acid with β-cyclodextrin and its analogues has been studied using potentiometric titration and nuclear magnetic resonance spectroscopy, revealing insights into the stability constants of these complexes and chiral discrimination phenomena (Brown et al., 1993).

Quantum Chemical Studies and Bioactivity

Other studies have focused on quantum chemical aspects and bioactivity of benzoic acid derivatives. For example, quantum chemical studies have been conducted on the dissociation of substituted benzoic acids, and some benzohydroxamic acids derived from these compounds have shown inhibitory effects on mammalian ribonucleotide reductase and exhibit antineoplastic activity (Sainsbury, 1975).

Photochemical Reactions

The photochemical properties of related compounds like 2-methylbenzoic acid have been explored using time-resolved infrared spectroscopy. Such studies provide insights into the photochemical reactions of caged compounds, which have broad applications in chemical and biological research (Dai et al., 2016).

Polyaniline Doping

In the field of material science, substituted benzoic acids have been used as dopants for polyaniline, a conducting polymer. This has implications for the development of advanced materials with specific electronic properties (Amarnath & Palaniappan, 2005).

Synthesis of Benzobthiophene Derivatives

Benzoic acid derivatives have been utilized in the synthesis of complex organic molecules like benzobthiophene derivatives. These synthetic routes have applications in the development of pharmaceuticals and fine chemicals (Watanabe et al., 1991).

Solvent Transfer Studies

Benzoic acid derivatives also play a role in solvent transfer studies, which are crucial for understanding solubility and diffusion processes in various media, impacting fields like pharmaceuticals and chemical engineering (Hart et al., 2015).

Liquid-Crystalline Phases and Supramolecular Dendrimers

The use of benzoic acid derivatives in the design of liquid-crystalline phases and the synthesis of supramolecular dendrimers has been documented. These findings are significant for the development of new materials with potential applications in nanotechnology and materials science (Balagurusamy et al., 1997).

Safety And Hazards

特性

IUPAC Name |

3-methyl-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYQFKNUNDPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)